molecular formula C26H21BrN2O6 B454594 ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE

ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE

Cat. No.: B454594
M. Wt: 537.4g/mol
InChI Key: TWTLDZQFSGZOJJ-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE is a complex organic compound with a molecular formula of C26H21BrN2O6 and a molecular weight of 537.4 g/mol This compound is characterized by its unique structure, which includes a bromophenoxy group, furoyl groups, and a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-bromophenol, which is then reacted with formaldehyde to form 4-bromophenoxymethyl. This intermediate is further reacted with furoyl chloride to form the furoyl derivative. The final step involves the reaction of this intermediate with ethyl 4-aminobenzoate under specific conditions to yield the target compound .

Chemical Reactions Analysis

ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The furoyl groups may also play a role in binding to biological macromolecules, thereby modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

ETHYL 4-(5-{[(Z)-2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]METHYL}-2-FURYL)BENZOATE can be compared with other similar compounds such as:

    Ethyl 4-[(4-bromophenoxy)methyl]benzoate: This compound lacks the furoyl groups and has different chemical properties and applications.

    Methyl 2-(4-bromophenoxy)propanoate: This compound has a similar bromophenoxy group but differs in the ester and furoyl components.

    Ethyl 3-bromo-4-[(diethoxyphosphoryl)methyl]benzoate: This compound has a different substituent on the benzoate ester, leading to different reactivity and applications

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H21BrN2O6

Molecular Weight

537.4g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H21BrN2O6/c1-2-32-26(31)18-5-3-17(4-6-18)23-13-11-21(34-23)15-28-29-25(30)24-14-12-22(35-24)16-33-20-9-7-19(27)8-10-20/h3-15H,2,16H2,1H3,(H,29,30)/b28-15-

InChI Key

TWTLDZQFSGZOJJ-MBTHVWNTSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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